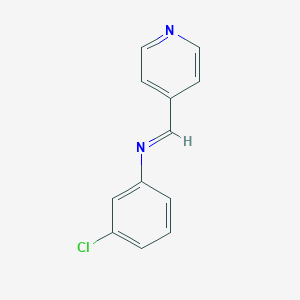
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- is an organic compound with the molecular formula C12H9ClN2. It is also known as 4-Pyridylidenemalononitrile, 3-Chloroaniline, and 4-(Pyridin-4-ylmethyleneamino)aniline. This compound is widely used in scientific research applications due to its unique properties and chemical structure.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds. This reaction leads to the formation of new compounds with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- are not well studied. However, it is believed that this compound can interact with various biological molecules, including proteins and DNA. This interaction can lead to changes in the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, this compound is also highly reactive and can be hazardous if not handled properly.
List of
Orientations Futures
1. Development of new synthetic methods for Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
2. Study of the mechanism of action of this compound
3. Investigation of the biochemical and physiological effects of this compound
4. Development of new materials using Benzenamine, 3-chloro-N-(4-pyridinylmethylene)-
5. Study of the toxicity and safety of this compound in various applications
6. Development of new pharmaceuticals and agrochemicals using this compound as a starting material
7. Investigation of the potential of this compound in the field of nanotechnology
8. Study of the interaction of this compound with various biological molecules
9. Investigation of the potential of this compound in the field of catalysis
10. Development of new analytical methods for the detection and quantification of this compound.
Méthodes De Synthèse
The synthesis of Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- can be achieved through various methods. One of the most common methods is the reaction between 3-chloroaniline and 4-pyridinecarboxaldehyde in the presence of a catalyst. This reaction produces the desired compound in high yield and purity.
Applications De Recherche Scientifique
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- has several scientific research applications due to its unique properties. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in the development of new materials, such as polymers and nanomaterials.
Propriétés
Numéro CAS |
35507-55-2 |
|---|---|
Nom du produit |
Benzenamine, 3-chloro-N-(4-pyridinylmethylene)- |
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-9H |
Clé InChI |
GXAZQRDIOPIGHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC=NC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




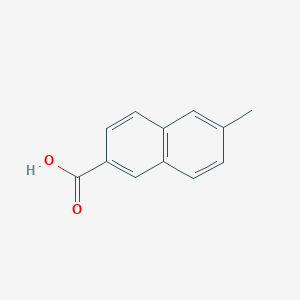


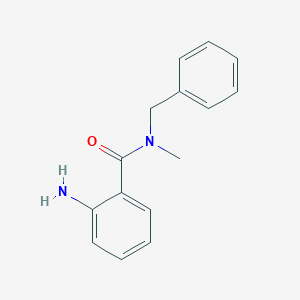
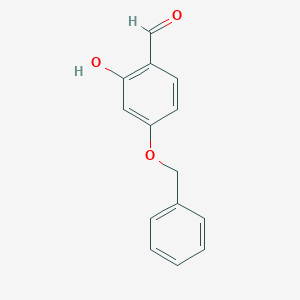
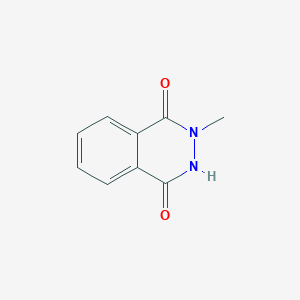
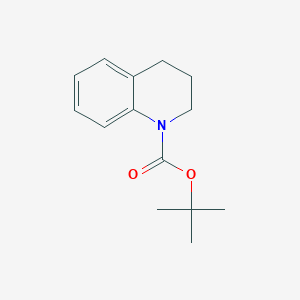
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

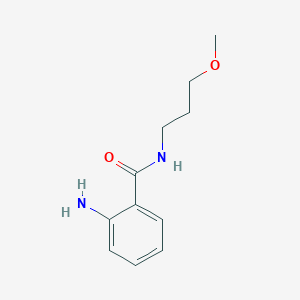
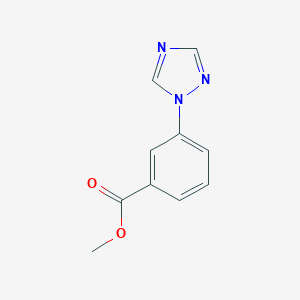

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)